7-Bromo-5,6-dichloro-1h-1,3-benzodiazole
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Overview
Description
7-Bromo-5,6-dichloro-1H-1,3-benzodiazole is a synthetic derivative of benzodiazole. The compound’s molecular formula is C7H3BrCl2N2, and it has a molecular weight of 265.9.
Chemical Reactions Analysis
7-Bromo-5,6-dichloro-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
7-Bromo-5,6-dichloro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
7-Bromo-1H-1,3-benzodiazole-5-carbonitrile: Another derivative of benzodiazole with different substituents.
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate: A compound with an ethyl ester group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A related compound with a different core structure.
Properties
Molecular Formula |
C7H3BrCl2N2 |
---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
4-bromo-5,6-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,(H,11,12) |
InChI Key |
MPHNFGWDXVYTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Br)N=CN2 |
Origin of Product |
United States |
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